1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bicyclo[221]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-Bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, making it useful in the treatment of certain diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylamine): Shares the bicyclic structure but lacks the piperazine and methanone groups.
(3,4-Dimethoxybenzoyl chloride): Contains the dimethoxyphenyl group but lacks the bicyclic and piperazine moieties.
Uniqueness
The uniqueness of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine lies in its combination of a bicyclic structure with a piperazine moiety and a methanone group. This combination imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C21H28N2O3 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[4-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H28N2O3/c1-25-19-6-5-17(13-20(19)26-2)21(24)23-9-7-22(8-10-23)14-18-12-15-3-4-16(18)11-15/h3-6,13,15-16,18H,7-12,14H2,1-2H3 |
InChI Key |
BEAACCIGIHRHBV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.